![molecular formula C27H19BrClN3OS B6047606 6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B6047606.png)
6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and multiple halogenated phenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated phenyl groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, thiazole ring, and multiple halogenated phenyl groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrClN3OS/c1-15-3-5-17(6-4-15)24-14-22(21-13-19(28)9-12-23(21)30-24)26(33)32-27-31-25(16(2)34-27)18-7-10-20(29)11-8-18/h3-14H,1-2H3,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRCMLFNHSQYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NC(=C(S4)C)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B6047529.png)
![N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6047535.png)
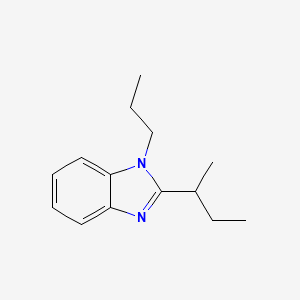
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)
amino]-4-oxobutanoate](/img/structure/B6047560.png)
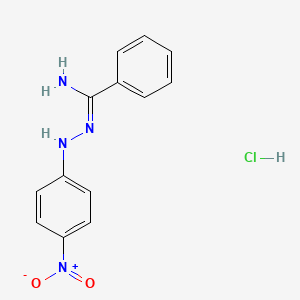
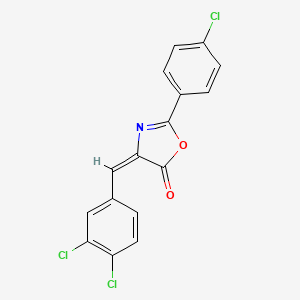
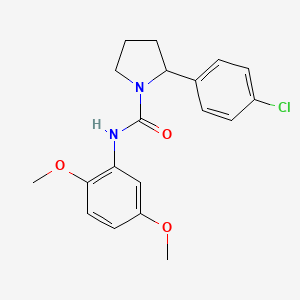
![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
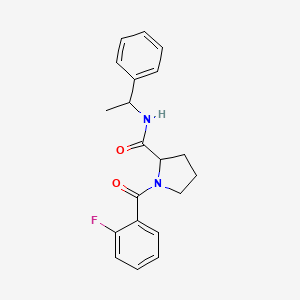
![3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6047642.png)
